molecular formula C4H6F2O B2981543 2-(Difluoromethyl)-2-methyloxirane CAS No. 430-31-9

2-(Difluoromethyl)-2-methyloxirane

Cat. No.: B2981543
CAS No.: 430-31-9
M. Wt: 108.088
InChI Key: IAYYNPIDPKSVPX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methyloxirane is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, materials science, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2-methyloxirane typically involves the difluoromethylation of suitable precursors. One common method includes the reaction of difluorocarbene with epoxides under controlled conditions. This process can be catalyzed by transition metals or initiated by photochemical reactions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in the presence of suitable catalysts has been reported to be effective in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethyl ketones, alcohols, and substituted oxiranes, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-2-methyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methyloxirane involves its interaction with various molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-2-methyloxirane
  • 2-(Chlorofluoromethyl)-2-methyloxirane
  • 2-(Bromofluoromethyl)-2-methyloxirane

Comparison: Compared to its analogs, 2-(Difluoromethyl)-2-methyloxirane exhibits unique properties due to the presence of two fluorine atoms. These properties include higher metabolic stability, increased lipophilicity, and the ability to form stronger hydrogen bonds. These characteristics make it a valuable compound in various applications .

Properties

IUPAC Name

2-(difluoromethyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYYNPIDPKSVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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